4-(4-Chlorobenzyl)pyridine
Overview
Description
“4-(4-Chlorobenzyl)pyridine” is a chemical compound with the molecular formula C12H10ClN . It has an average mass of 203.667 Da and a monoisotopic mass of 203.050171 Da .
Synthesis Analysis
The reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine (ClBP) leads to the formation of Co(NCS)2(4-(4-chlorobenzyl)pyridine)4 (1) and [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n (2) .Molecular Structure Analysis
The Co(II) cations in the crystal structure of 1 are octahedrally coordinated by two terminal bonded thiocyanato anions and four ClBP ligands . In 2, the Co(II) cations are linked into chains by pairs of μ-1,3-bridging thiocyanato anions .Chemical Reactions Analysis
The reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine (ClBP) leads to the formation of Co(NCS)2(4-(4-chlorobenzyl)pyridine)4 (1) and [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n (2) .Scientific Research Applications
Application in Biochemistry
4-(4-Chlorobenzyl)pyridine is a chemical compound with the linear formula C12H10ClN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
One study found that 4-(4-Chlorobenzyl)pyridine (4-CBP) has an effect on rat hepatic microsomal P450s and drug-metabolizing enzymes . In this study, the in vitro inhibitory experiment revealed that 4-CBP strongly inhibited benzphetamine N-demethylase activity, but not dimethylnitrosamine N-demethylase activity . This provides valuable information on the induction and inhibition effect of chlorinated benzylpyridine on hepatic microsomal P450s and drug-metabolizing enzymes in vivo and in vitro .
Application in Magnetic Materials
4-(4-Chlorobenzyl)pyridine has been used in the synthesis of a cobalt-based compound that shows slow magnetic relaxations and a metamagnetic transition . This compound is of interest in the field of low-dimensional magnetic materials, which have unusual properties and potential for future applications as high-density storage material .
The reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine (ClBP) leads to the formation of Co(NCS)2(4-(4-chlorobenzyl)pyridine)4 (1) and [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n (2). In the crystal structure of 1, the Co(II) cations are octahedrally coordinated by two terminal bonded thiocyanato anions and four ClBP ligands, whereas in 2, the Co(II) cations are linked into chains by pairs of μ-1,3-bridging thiocyanato anions . Magnetic measurements of 2 show an antiferromagnetic phase transition with TN = 3.9 K. A metamagnetic transition is observed at the critical magnetic field of 260 Oe .
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBVLWPESSWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196035 | |
Record name | 4-(4'-Chlorobenzyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)pyridine | |
CAS RN |
4409-11-4 | |
Record name | 4-[(4-Chlorophenyl)methyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4409-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4'-Chlorobenzyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004409114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4'-Chlorobenzyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4'-chlorobenzyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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